1-[2-(4-Chlorophenoxy)ethyl]pyrrolidine is a synthetic compound belonging to the class of substituted pyrrolidines. These compounds are often explored in scientific research for their potential biological activities, particularly in the development of pharmaceuticals and as tools to understand biological processes. This specific compound has been studied as a potent inhibitor of leukotriene A4 (LTA4) hydrolase. []
1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine is a synthetic compound classified as a substituted pyrrolidine. This compound is primarily utilized in organic synthesis, particularly in the development of pharmaceuticals. Its structure features a pyrrolidine ring attached to a 2-(4-chlorophenoxy)ethyl group, which contributes to its potential biological activities and applications in medicinal chemistry. The compound is recognized for its role as a building block in creating various chemical entities and is often explored for its interactions within biological systems.
The compound's chemical identifier is CAS Number 24087-45-4. It falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in a cyclic structure. Pyrrolidines are known for their diverse biological activities, making them significant in pharmaceutical research. The presence of the chlorophenoxy substituent enhances its reactivity and potential therapeutic effects, positioning it as a valuable compound in drug discovery and development.
The synthesis of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine typically involves a nucleophilic substitution reaction. The general procedure includes:
This method can be scaled for industrial production, adapting similar procedures but incorporating additional purification steps to meet quality standards.
The molecular formula of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine is C12H16ClN, with a molecular weight of approximately 223.72 g/mol. Its structure can be depicted as follows:
This compound's structural arrangement allows for various interactions with biological targets, contributing to its potential pharmacological properties.
1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine can undergo several chemical reactions:
The choice of reagents and conditions influences the reaction pathways and yields obtained.
The mechanism of action of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes within biological systems. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. The precise mechanisms depend on the target proteins involved and the context of their application in medicinal chemistry .
Relevant analytical data such as NMR (Nuclear Magnetic Resonance) spectra confirm its structural integrity and purity following synthesis .
1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine has several applications:
Its versatility makes it a significant compound in both academic research and industrial applications .
The pyrrolidine ring has emerged as a privileged scaffold in drug design due to its distinct three-dimensional coverage, tunable stereochemistry, and favorable physicochemical properties. Unlike planar aromatic systems, pyrrolidine’s sp³-hybridized carbons enable efficient exploration of pharmacophore space, while its pseudorotation capability allows access to multiple conformations for optimal target binding [3]. This saturated five-membered heterocycle appears in >37 FDA-approved drugs, attributed to its ability to enhance solubility (LogS = 0.854) and reduce lipophilicity (LogP = 0.459) compared to pyrrole or cyclopentane analogues [3]. Historically, natural products like nicotine and bgugaine demonstrated early biological relevance, but synthetic innovations post-2015 enabled precise stereochemical control for targeting enantioselective proteins [3] [5]. The scaffold’s versatility is evident in diverse therapeutic applications, including α-glucosidase inhibitors (IC₅₀ = 0.56 µM) and autotaxin inhibitors (IC₅₀ = 3.5 nM), where the nitrogen atom facilitates critical hydrogen-bond interactions [5] .
Table 1: Physicochemical Properties of Pyrrolidine vs. Related Scaffolds | Property | Pyrrolidine | Pyrrole | Cyclopentane | |----------------------------|-----------------|---------------|------------------| | Dipole Moment (D) | 1.41 | 2.93 | 0.07 | | LogP | 0.46 | 0.75 | 3.00 | | LogS | 0.85 | -0.18 | -2.64 | | Polar Surface Area (Ų)| 16.46 | 13.96 | 0 | | H-Bond Acceptors | 1.5 | 0.5 | 0 |Data derived from Qikprop calculations [3]
Janssen Pharmaceutica’s synthetic route to 1-(2-(4-chlorophenoxy)ethyl)pyrrolidine (CAS 24087-45-4) exemplifies a tailored nucleophilic substitution approach. The process initiates with the SN₂ reaction between 4-chlorophenol and 1,2-dibromoethane under basic conditions (K₂CO₃/DMF), yielding 2-(4-chlorophenoxy)ethyl bromide [2] [4]. Subsequent N-alkylation of pyrrolidine with this intermediate in acetonitrile at 60°C affords the target compound in three phases: 1. Bromide Activation: Dibromoethane reacts with phenol via O-alkylation, minimizing dihalide polymerization. 2. Amine Coupling: Pyrrolidine’s nucleophilic nitrogen attacks the ethyl bromide terminus (reaction time: 8–12 hr). 3. Purification: Recrystallization from ethyl acetate yields >98% pure product (MW: 225.72 g/mol; SMILES: ClC1=CC=C(OCCN2CCCC2)C=C1) [2] [4]. This route achieves a 76% overall yield, with the crystalline hydrochloride salt enhancing stability for storage [4].
Functionalization of the chlorophenoxyethyl moiety employs three primary strategies, each with distinct stereochemical and efficiency implications: - Direct N-Alkylation: As utilized by Janssen, this method requires stoichiometric base (e.g., K₂CO₃) but avoids metal catalysts. Steric hindrance at the pyrrolidine nitrogen minimally impacts yield (≤5% variance) [4]. - Reductive Amination: Using 2-(4-chlorophenoxy)acetaldehyde and pyrrolidine with NaBH₄ reduces enamine intermediates. Though step-efficient, aldehyde instability lowers yields to 60–65% [3]. - Mitsunobu Reaction: Applies diethyl azodicarboxylate (DEAD) to couple phenol with N-(2-hydroxyethyl)pyrrolidine. While stereospecific, high reagent cost limits industrial use [3]. Electronic effects dominate reactivity: The 4-chloro group’s electron-withdrawing nature deactivates the aromatic ring toward electrophiles but enhances phenolic oxygen nucleophilicity (σₚ = 0.23) [3] [4].
Catalysis optimizes the critical C–N bond formation between ethyl linkers and pyrrolidine. Key systems include: | Catalyst | Conditions | Yield | Limitations | |-----------------------|-------------------------|-----------|------------------------------| | KI (10 mol%) | DMF, 80°C, 6 hr | 89% | Iodide residue contamination | | CuI/Proline (5 mol%)| Et₃N, 70°C, 4 hr | 92% | Sensitive to O₂ | | Sc(OTf)₃ (3 mol%) | Solvent-free, 100°C | 95% | High cost | Copper systems leverage bidentate coordination, where pyrrolidine nitrogen and the ethoxy oxygen bind Cu(I), accelerating alkyl halide displacement [6]. Microwave-assisted methods further enhance efficiency, reducing reaction times to ≤30 minutes [6] [9]. Stereoselectivity remains negligible due to the symmetric pyrrolidine ring, but chiral catalysts (e.g., sparteine/CuI) can induce asymmetry for analogues with proline-derived scaffolds [3].
Industrial synthesis prioritizes cost-efficiency, safety, and minimal waste. For 1-(2-(4-chlorophenoxy)ethyl)pyrrolidine, this involves: - Solvent Selection: Replacing DMF with cyclopentyl methyl ether (CPME) improves biodegradability and reduces toxicity (LD₅₀ > 2,000 mg/kg) [4] [9]. - Catalyst Recycling: Immobilized Cu catalysts on mesoporous silica enable >10 reuse cycles, decreasing metal waste [9]. - One-Pot Telescoping: Combining bromination and amination steps without intermediate isolation boosts atom economy to 85% [6]. Waste mitigation includes quenching HBr by-products with NaOH to form NaBr, repurposed as a bromide source elsewhere. Process analytical technology (PAT) monitors reaction completeness via inline FTIR, minimizing purification burden [4] [9]. Annual production scales exceed 100 kg, with purity specifications >99.5% (HPLC) for pharmaceutical intermediates [4].
Table 2: Key Compounds in Pyrrolidine Medicinal Chemistry | Compound Name | CAS Number | Therapeutic Role | |---------------------------------------|------------------|-------------------------------| | 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine | 24087-45-4 | LTA₄ hydrolase inhibitor intermediate | | SC-22716 | 10691697 | Leukotriene B₄ suppression | | Vildagliptin | 274901-16-5 | Dipeptidyl peptidase-4 inhibitor | | Sotuletinib (BLZ945) | 1195768-06-9 | CSF-1R inhibitor |Structural analogues referenced in synthesis [1] [5]
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: